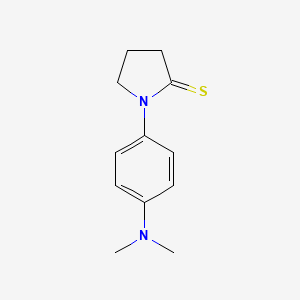
1-(4-(Dimethylamino)phenyl)pyrrolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Dimethylamino)phenyl)pyrrolidine-2-thione is a compound that features a pyrrolidine ring substituted with a dimethylamino group and a phenyl group
Méthodes De Préparation
The synthesis of 1-(4-(Dimethylamino)phenyl)pyrrolidine-2-thione can be achieved through several routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with pyrrolidine-2-thione under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
1-(4-(Dimethylamino)phenyl)pyrrolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
1-(4-(Dimethylamino)phenyl)pyrrolidine-2-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Mécanisme D'action
The mechanism of action of 1-(4-(Dimethylamino)phenyl)pyrrolidine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby preventing substrate binding and subsequent catalytic activity .
Comparaison Avec Des Composés Similaires
1-(4-(Dimethylamino)phenyl)pyrrolidine-2-thione can be compared with other similar compounds such as pyrrolidine-2-one and pyrrolidine-2,5-dione. These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The presence of the dimethylamino and phenyl groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs .
Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-dione
- Pyrrolizines
- Prolinol
Propriétés
Formule moléculaire |
C12H16N2S |
|---|---|
Poids moléculaire |
220.34 g/mol |
Nom IUPAC |
1-[4-(dimethylamino)phenyl]pyrrolidine-2-thione |
InChI |
InChI=1S/C12H16N2S/c1-13(2)10-5-7-11(8-6-10)14-9-3-4-12(14)15/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
ALNLNGWIRQEHBU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N2CCCC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12880867.png)


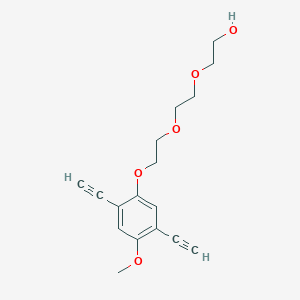
![4-(tert-Butyl)dibenzo[b,d]furan](/img/structure/B12880894.png)
![4-([1,1'-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol](/img/structure/B12880901.png)
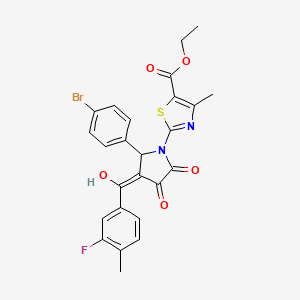
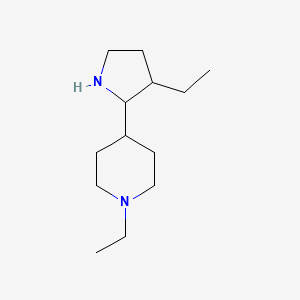
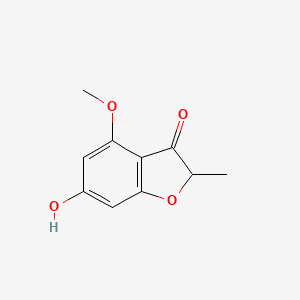

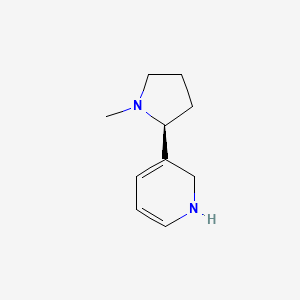
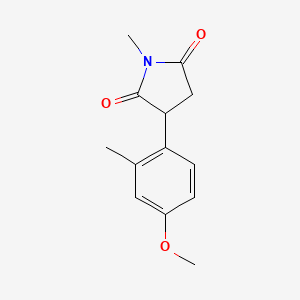
![Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl-](/img/structure/B12880957.png)
![3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12880959.png)
